![molecular formula C30H42Si2 B14246335 (Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane] CAS No. 312907-82-7](/img/structure/B14246335.png)
(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is a compound characterized by the presence of multiple alkynyl groups and triisopropylsilyl protective groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne typically involves the use of column chromatography on silica gel with 100% heptane as the eluent. The crude residue is purified to afford the desired compound as a beige solid . The yield of this synthesis is reported to be high, around 99% .
Industrial Production Methods
While specific industrial production methods for 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce alkynyl groups to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can yield alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne has several applications in scientific research:
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne exerts its effects involves its ability to participate in various chemical reactions due to its multiple alkynyl groups. These reactions can lead to the formation of new compounds with different properties. The triisopropylsilyl groups protect the alkynyl groups during reactions, allowing for selective functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexayne: This compound is similar in structure but has additional alkynyl groups.
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne: This compound is similar but lacks the triisopropylsilyl protective groups.
Uniqueness
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is unique due to its combination of multiple alkynyl groups and triisopropylsilyl protective groups. This combination allows for selective reactions and the formation of complex structures, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
312907-82-7 |
|---|---|
Molekularformel |
C30H42Si2 |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
tri(propan-2-yl)-[12-tri(propan-2-yl)silyldodeca-1,3,5,7,9,11-hexaynyl]silane |
InChI |
InChI=1S/C30H42Si2/c1-25(2)31(26(3)4,27(5)6)23-21-19-17-15-13-14-16-18-20-22-24-32(28(7)8,29(9)10)30(11)12/h25-30H,1-12H3 |
InChI-Schlüssel |
HSJHCMVTAHRSBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC#CC#CC#CC#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


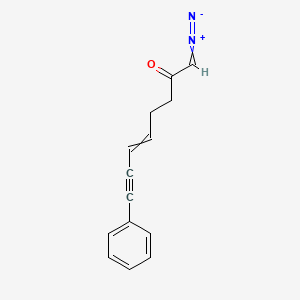
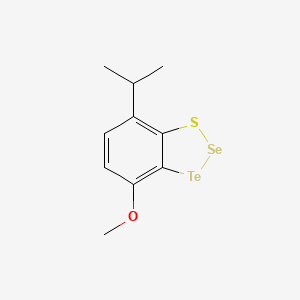
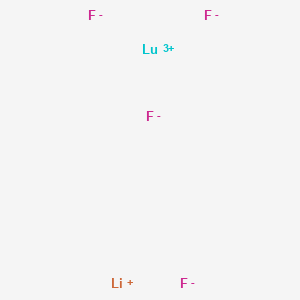
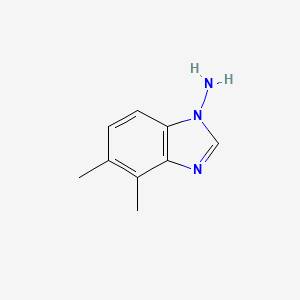
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
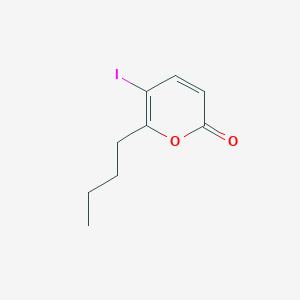
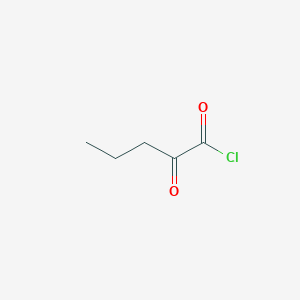
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
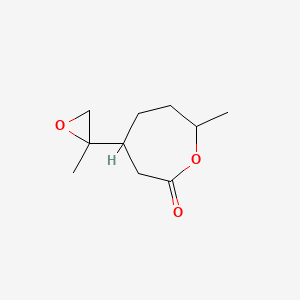

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
